2-Acetamido-1,2-dideoxynojirimycin Hydrochloride

Vue d'ensemble

Description

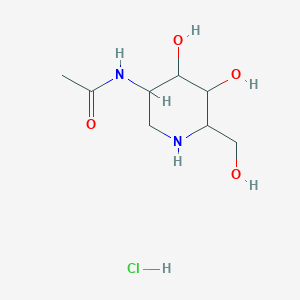

2-Acetamido-1,2-dideoxynojirimycin Hydrochloride is a compound that belongs to the class of amino sugars. It is characterized by the presence of multiple hydroxyl groups and an acetamide group attached to a piperidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-1,2-dideoxynojirimycin Hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and acetamide precursors.

Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as acids or bases to facilitate the reaction.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetamido-1,2-dideoxynojirimycin Hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The acetamide group can undergo substitution reactions to form new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve different temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and physical properties.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

2-Acetamido-1,2-dideoxynojirimycin hydrochloride is recognized for its structural resemblance to natural sugars, specifically N-acetylglucosamine. Its molecular formula is , and it features an acetamido group along with two deoxygenated carbon atoms. This unique structure allows it to act as a competitive inhibitor of various glycosidases, enzymes that play crucial roles in carbohydrate metabolism .

The compound's mechanism of action primarily involves the inhibition of hexosaminidases and glucosidases:

- Hexosaminidases : These enzymes are involved in the metabolism of glycoproteins and glycolipids. Inhibiting these enzymes can have therapeutic implications for glycosylation disorders and certain cancers.

- Glucosidases : By inhibiting these enzymes, this compound can help regulate blood sugar levels, making it a potential therapeutic agent for diabetes management .

Diabetes Management

The inhibition of α-glucosidase by this compound can delay carbohydrate absorption in the intestines, leading to lower postprandial blood glucose levels. This property has been investigated for its potential use in managing Type 2 diabetes.

Lysosomal Storage Disorders

Research indicates that this compound can selectively inhibit specific isoforms of hexosaminidases. This selectivity is crucial for developing treatments for lysosomal storage disorders such as Tay-Sachs disease and Sandhoff disease. The ability to target specific enzyme isoforms enhances the therapeutic profile of this compound .

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens by interfering with their cell wall synthesis or carbohydrate metabolism. This opens avenues for exploring its use as an antimicrobial agent against bacterial and fungal infections .

Table 1: Summary of Biological Activities

Case Study: Inhibition of Hexosaminidases

A study highlighted the stereoselective synthesis of this compound, demonstrating its potency as an inhibitor of β-hexosaminidases. The findings suggested that derivatives of this compound could serve as effective therapeutic agents for conditions related to enzyme deficiencies .

Case Study: Antimicrobial Efficacy

Research published in a peer-reviewed journal examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the compound's structure significantly enhanced its potency against gram-positive bacteria such as Staphylococcus aureus .

Mécanisme D'action

The mechanism of action of 2-Acetamido-1,2-dideoxynojirimycin Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-Acetamido-1,2-dideoxynojirimycin Hydrochloride include:

- N-[(3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide .

- N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5S,6R)-5-Hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide .

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the arrangement of hydroxyl groups and the presence of an acetamide group. These features contribute to its distinct chemical and physical properties, making it valuable for various scientific and industrial applications .

Activité Biologique

2-Acetamido-1,2-dideoxynojirimycin hydrochloride (DNJNAc) is a synthetic iminosugar derivative that has garnered attention for its biological activities, particularly as an inhibitor of glycosidases. This compound is structurally related to N-acetylglucosamine and has shown potential in therapeutic applications for various diseases, including lysosomal storage disorders and diabetes.

DNJNAc is synthesized through stereoselective methods from 1-deoxynojirimycin. The synthesis involves key intermediates that allow for the selective formation of the desired compound, which exhibits significant inhibitory effects on hexosaminidases, enzymes implicated in several metabolic disorders .

Inhibition of Glycosidases

DNJNAc acts primarily as an inhibitor of β-hexosaminidases. Research indicates that it selectively inhibits these enzymes, which are crucial in the metabolism of glycoproteins and glycolipids. Inhibition of these enzymes can lead to therapeutic benefits in conditions like GM1-gangliosidosis and other lysosomal storage disorders .

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Disease Association |

|---|---|---|---|

| β-Hexosaminidase | Competitive | ~0.5 | GM1-gangliosidosis |

| α-Glucosidase | Non-competitive | ~2.0 | Diabetes Mellitus |

| Other glycosidases | Varies | Variable | Various metabolic disorders |

Antidiabetic Effects

DNJNAc has been studied for its antidiabetic properties, particularly its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. By inhibiting this enzyme, DNJNAc may reduce postprandial glucose levels, thereby contributing to better glycemic control in diabetic patients .

Case Study 1: Lysosomal Storage Disorders

A study published in The Journal of Clinical Investigation demonstrated that DNJNAc effectively reduced substrate accumulation in cellular models of lysosomal storage disorders. The compound's ability to inhibit β-hexosaminidase led to decreased levels of glycosaminoglycans, providing a potential therapeutic pathway for treating these conditions .

Case Study 2: Diabetes Management

In a clinical trial involving patients with type 2 diabetes, DNJNAc was administered to evaluate its effects on postprandial blood glucose levels. Results indicated a significant reduction in glucose spikes after meals compared to a placebo group, highlighting its potential as a therapeutic agent for diabetes management .

The mechanism by which DNJNAc exerts its biological effects involves mimicking natural substrates of glycosidases. By binding to the active sites of these enzymes, DNJNAc prevents the hydrolysis of glycosidic bonds, thus inhibiting the enzymatic activity necessary for carbohydrate metabolism. This action not only impacts glucose levels but also influences the metabolism of complex carbohydrates within lysosomes .

Propriétés

IUPAC Name |

N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4.ClH/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13;/h5-9,11,13-14H,2-3H2,1H3,(H,10,12);1H/t5-,6+,7+,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYTXXMWBPXVRV-ANJNCBFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CNC(C(C1O)O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CN[C@@H]([C@H]([C@@H]1O)O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356848-49-1 | |

| Record name | Acetamide, N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-piperidinyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356848-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.